![molecular formula C30H20BrN B2934091 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole CAS No. 1141017-84-6](/img/structure/B2934091.png)

3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

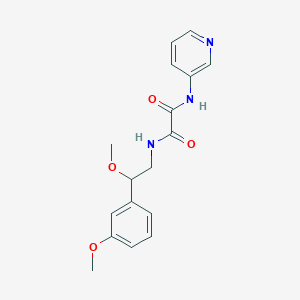

3-Bromo-1,1’:3’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Br . It has an average mass of 309.200 Da and a monoisotopic mass of 308.020050 Da .

Synthesis Analysis

The synthesis of 3-Bromo-1,1’:3’,1’'-terphenyl involves a nitrogen environment at the intermediate I-1 (140 g, 453 mmol) dmf dimethylformamide (DMF) 3 L and then dissolved in, here the bis (pinacolato) diboron (138 g, 543 mmol) and (1,1 'bis (diphenylphosphine) ferrocene) dichloropalladium (II) (3.70 g, 4.53 mmol) and into a potassium acetate (133g, 1,359 mmol) was heated to reflux for 4 hours at 150 .Molecular Structure Analysis

The molecular structure of 3-Bromo-1,1’:3’,1’'-terphenyl is represented by the InChI key YDFHRBGWDLALOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-1,1’:3’,1’'-terphenyl has a molecular weight of 309.21 . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole have been synthesized, showcasing high thermal stability and unique crystal structures that facilitate detailed luminescence and surface analyses. These compounds, such as biphenyl carbazole derivatives, exhibit significant C-H⋯π stacking interactions among aromatic rings and high decomposition temperatures, indicating potential applications in materials science, particularly in areas requiring thermal stability and specific luminescent properties (Tang et al., 2021).

Luminescence and Photophysical Properties

The luminescence and photophysical properties of bromocarbazole derivatives have been explored, revealing their potential as blue light emitters and host materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). These derivatives demonstrate high triplet energy, indicating their suitability for high-efficiency blue PHOLEDs with maximum quantum efficiencies (Lee et al., 2014).

Electrochromic Applications

Research on soluble high coloration efficiency electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene has highlighted the potential of carbazole derivatives in electrochromic devices. These polymers exhibit good solubility, film-forming ability, and high coloration efficiency, making them promising materials for electrochromic applications (Zhang et al., 2019).

Antitumor Activity

Carbazole derivatives have been investigated for their antitumor activity, with certain compounds displaying significant selective growth inhibition on cancer cell lines. This suggests potential applications in medicinal chemistry for the development of new therapeutic agents (Murali et al., 2017).

Environmental and Microbial Interactions

Studies on biphenyl-utilizing bacteria have shown that these microorganisms can produce hydroxylated metabolites from 9H-carbazole derivatives, indicating potential environmental applications in bioremediation and the synthesis of novel carbazole-based compounds through microbial transformation (Waldau et al., 2009).

Safety and Hazards

properties

IUPAC Name |

3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20BrN/c31-25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVZBMTFKHAII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)

![example 71 [US20090306039]](/img/structure/B2934020.png)

![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)

![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)